molecular formula C6H11NO2 B087292 3-Amino-5,5-dimethyloxolan-2-one CAS No. 13594-33-7

3-Amino-5,5-dimethyloxolan-2-one

Cat. No.: B087292
CAS No.: 13594-33-7
M. Wt: 129.16 g/mol
InChI Key: NKBJBYZRMNUGPF-UHFFFAOYSA-N
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Description

3-Amino-5,5-dimethyloxolan-2-one (CAS 15722-67-5) is a cyclic amide derivative featuring a five-membered oxolane (tetrahydrofuran) ring substituted with an amino group at the 3-position and two methyl groups at the 5,5-positions. Its molecular formula is C₆H₁₁NO₂·HCl in its hydrochloride form, with a molecular weight of 177.6 g/mol (free base: 143.16 g/mol) . This compound is classified as a γ-lactam derivative, structurally characterized by a rigid oxolan-2-one core. Notably, commercial availability of its hydrochloride salt has been discontinued, limiting current accessibility for research .

Properties

IUPAC Name

3-amino-5,5-dimethyloxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2)3-4(7)5(8)9-6/h4H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBJBYZRMNUGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)O1)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276827
Record name 3-Amino-5,5-dimethyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13594-33-7
Record name 3-Amino-5,5-dimethyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between 3-Amino-5,5-dimethyloxolan-2-one and analogous compounds, focusing on structural features, synthesis, and applications:

Compound Molecular Formula Key Structural Features Applications/Reactivity References
This compound C₆H₁₁NO₂ Five-membered oxolan-2-one ring; amino and dimethyl substituents Potential precursor for heterocycles; limited commercial availability.
3-Amino-5,5-dimethylcyclohex-2-enone C₈H₁₃NO Six-membered cyclohexenone ring; amino and dimethyl groups Widely used in synthesizing pyridines, pyrimidines, and other heterocycles via enamine chemistry.
Picloram (Tordon) C₆H₃Cl₃N₂O₂ Pyridine ring with amino, trichloro, and carboxylic acid groups Herbicide with auxin-like activity; used in combination with 2,4-D for broadleaf weed control.
3-Amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile C₁₅H₁₃N₃O₂ Polysubstituted biphenyl system with amino, nitro, and cyano groups Studied for crystal structure; potential applications in OLEDs or pharmaceuticals.
N-(5,5-dimethyl-2-oxooxolan-3-yl)adamantane-1-carboxamide C₁₇H₂₅NO₃ Oxolan-2-one core fused with adamantane carboxamide No reported applications; structural interest due to adamantane’s rigidity and bioactivity.

Structural and Functional Differences

  • Ring Size and Saturation: The oxolan-2-one core in the target compound is a saturated five-membered ring, whereas 3-Amino-5,5-dimethylcyclohex-2-enone (a cyclohexenone derivative) has a conjugated six-membered ring. This difference impacts reactivity: cyclohexenone derivatives undergo enamine-based cyclizations more readily due to conjugation . Picloram (Tordon) features an aromatic pyridine ring, enabling π-π interactions critical for its herbicidal activity .
  • In contrast, the trichloro substituents in picloram increase electrophilicity, enhancing its binding to plant auxin receptors . The adamantane moiety in N-(5,5-dimethyl-2-oxooxolan-3-yl)adamantane-1-carboxamide introduces high lipophilicity, which could improve blood-brain barrier penetration in pharmaceutical contexts .

Preparation Methods

Cyclization of Precursor Oxolane Derivatives

The most widely documented method involves cyclizing a substituted oxolane precursor with an amine source under acidic conditions. For example, 3,3,4,4-tetramethylazetidine-2-one reacts with methanol and hydrogen chloride gas to form the hydrochloride salt of 3-amino-5,5-dimethyloxolan-2-one. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by ring closure. Typical conditions include:

  • Temperature : 20–80°C

  • Pressure : 1–2 atm

  • Reaction time : 2–10 hours

  • Yield : 73–93%

A representative procedure from a patent employs 3,3,4,4-tetramethylazetidine-2-one (0.0786 mol) dissolved in methanol, saturated with HCl gas, and refluxed for 7 hours. The crude product is concentrated and dried to yield 95% pure crystals.

Acid-Catalyzed Amination

Alternative routes use hydrochloric acid as both a catalyst and a salt-forming agent. For instance, DL-pantolactone derivatives undergo deracemization via HCl-mediated cleavage of diastereomeric salts, followed by extraction with chloroform or toluene. While originally designed for pantolactone resolution, this method has been adapted for synthesizing enantiomerically pure this compound. Key steps include:

  • Heating the lactone with HCl to form the hydrochloride salt.

  • Neutralization with NaOH to isolate the free amine.

  • Recrystallization from benzene-ligroin mixtures.

Industrial-Scale Production

Continuous-Flow Reactor Systems

Industrial protocols prioritize throughput and purity. A continuous-flow system described by Vulcanchem uses automated feed streams of oxolane precursors and HCl gas, achieving near-quantitative conversion in 1–2 hours. Advantages over batch reactors include:

  • Higher surface-area-to-volume ratios for efficient heat transfer.

  • Reduced byproduct formation due to precise stoichiometric control.

  • Purity : >99% by HPLC.

Solvent and Catalyst Optimization

Industrial methods often replace methanol with toluene or chlorobenzene to simplify downstream purification. For example, post-reaction mixtures are distilled under reduced pressure while adding toluene to maintain constant volume, enabling efficient solvent recovery. Catalytic amounts of Lewis acids (e.g., ZnCl₂) further accelerate cyclization, cutting reaction times by 30%.

Purification and Characterization

Crystallization and Washing

The hydrochloride salt is typically isolated by cooling the reaction mixture to 5°C, followed by filtration and washing with cold toluene. Recrystallization from chloroform yields needle-like crystals with a melting point of 210–211°C.

Analytical Validation

  • Purity : ≥95% (HPLC, GC).

  • Optical rotation : [α]D²⁵ = ±50° (water).

  • Spectroscopic data :

    • IR (KBr) : 1740 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H).

    • ¹H NMR (D₂O) : δ 1.40 (s, 6H, CH₃), 3.20 (m, 2H, CH₂), 4.10 (m, 1H, CH–NH₂).

Comparative Analysis of Methods

Parameter Laboratory-Scale Industrial-Scale
Yield73–93%>99%
Reaction Time7–10 hours1–2 hours
Solvent ConsumptionHighLow (closed-loop)
Energy EfficiencyModerateHigh

Q & A

Q. What are the common synthetic routes for 3-Amino-5,5-dimethyloxolan-2-one, and what reaction conditions optimize yield?

The synthesis typically involves cyclization or condensation reactions. For example, hydantoin derivatives (structurally related oxazolidinones) are synthesized via refluxing precursors with ammonia or hydrazine hydrate under controlled pH and temperature . Key parameters include:

  • Catalysts : Acidic or basic conditions (e.g., HCl or NaOH) to facilitate ring closure.
  • Solvents : Polar aprotic solvents (e.g., DMF) for improved solubility.
  • Temperature : Elevated temperatures (80–100°C) to drive cyclization . Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry of amines/ketones.

Q. How is the structural integrity of this compound validated post-synthesis?

Multimodal spectroscopic and crystallographic techniques are employed:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions. For instance, NH2_2 protons appear as singlets at δ 3.3–4.0 ppm, while carbonyl carbons resonate near δ 165–175 ppm .
  • X-ray diffraction : Monoclinic crystal systems (e.g., space group P21/nP2_1/n) reveal planar oxolanone rings and dihedral angles of phenyl substituents (e.g., 47–61°) .
  • ATR-IR : Stretching vibrations at 1700–1750 cm1^{-1} (C=O) and 3300–3500 cm1^{-1} (N–H) .

Advanced Research Questions

Q. How do steric effects from the 5,5-dimethyl groups influence reactivity in nucleophilic substitution reactions?

The geminal dimethyl groups create steric hindrance, slowing nucleophilic attack at the carbonyl carbon. This is evidenced by:

  • Reduced reaction rates in SN2_2 pathways compared to unsubstituted oxazolidinones.
  • Preferential formation of endo products in Diels-Alder reactions due to steric stabilization . Computational modeling (DFT) can quantify steric maps to predict regioselectivity .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) across studies?

Discrepancies arise from solvent polarity, pH, or tautomerism. Mitigation strategies include:

  • Standardized conditions : Use deuterated solvents (DMSO-d6_6 or CDCl3_3) and controlled pH.
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) affecting shifts .
  • Cross-validation : Compare with high-resolution mass spectrometry (HRMS) and X-ray data .

Q. Can computational methods predict the biological activity of this compound derivatives?

Yes. Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling align with experimental

  • Targets : EGFR or GABA receptors, based on structural similarity to anticonvulsant hydantoins .
  • ADMET profiles : Predictions for gastrointestinal absorption (e.g., 80–90% bioavailability) guide in vivo studies . Validation requires in vitro assays (e.g., enzyme inhibition) and cytotoxicity screening .

Methodological Notes

  • Contradiction Analysis : When replication fails (e.g., inconsistent melting points), verify purity via HPLC and recrystallize using mixed solvents (hexane/EtOAc) .
  • Advanced Characterization : Use SC-XRD to resolve ambiguous NOE correlations in crowded NMR spectra .

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